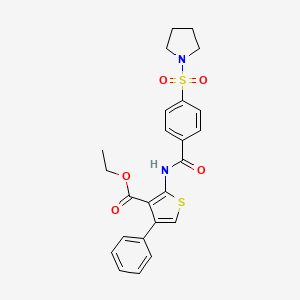

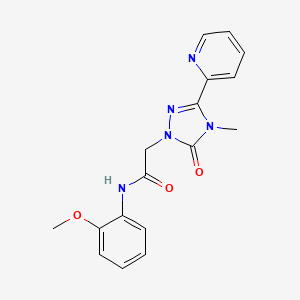

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide and amide derivatives incorporating a piperazine ring and imidazo[1,2-b]pyridazine moiety involves a multi-step process. Initially, 6-chloro-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine derivatives are obtained through the reaction of 3-amino-6-chloro pyridazine with 2-bromo-1-substituted aryl(or alkyl)ethanone. Subsequently, these derivatives are reacted with homopiperazine in N-methyl-2-pyrrolidone (NMP), followed by a reaction with alkyl (or substituted aryl) acid chloride or sulfonyl chloride in the presence of triethylamine and dichloromethane to yield the final sulfonamide and amide derivatives. The synthesized compounds are then characterized by elemental analysis, 1H NMR, and LCMS .

Molecular Structure Analysis

The molecular structure of the synthesized compounds includes a pyridazine ring fused with a pyrazole moiety, specifically the 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives. These compounds exhibit tautomeric structures, which are significant in understanding their chemical behavior and biological activity. The tautomeric structures of 3-oxopyridazine and 5-thioxo-1,3,4-oxadiazole rings, as well as the position of their alkylation, have been elucidated, providing insights into the molecular configuration of these compounds .

Chemical Reactions Analysis

The chemical reactivity of pyridazine derivatives is demonstrated through various reactions. For instance, the reaction of the hydrazide of pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazine-3-carboxylic acid with carbon disulfide in the presence of potassium hydroxide yields a 1,3,4-oxadiazole-2-thione derivative. This derivative can undergo methylation at the sulfur atom in an alkaline medium. Additionally, the reaction with hydrazine hydrate affords a 4-amino-1,2,4-triazole derivative. Other reactions include cyclodehydration with acetyl chloride to form a 2-acetylamino-1,3,4-thiadiazole derivative and the formation of a 1,2,4-triazole derivative upon reaction with phenyl isothiocyanate followed by cyclodehydration in a basic medium .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structural features. The presence of the piperazine ring and the imidazo[1,2-b]pyridazine moiety contributes to the compounds' potential biological activities. The synthesized derivatives have been screened for in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities. Preliminary biological evaluations of the novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives have shown pronounced plant growth stimulant activity, with the most active compounds selected for deeper studies and further field trials . The antimicrobial screening of some 3-substituted pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines has also been conducted, highlighting the potential therapeutic applications of these compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Dipeptidyl Peptidase IV (DPP IV) Inhibitors :

- The serine exopeptidase DPP IV plays a crucial role in glucose regulation by hydrolyzing incretin molecules, making it a validated target for type 2 diabetes mellitus treatment. Compounds with pyrazine, pyridine, and piperazine motifs have been reported as potent DPP IV inhibitors, suggesting that our compound of interest could be explored for antidiabetic properties (Mendieta, Tarragó, & Giralt, 2011).

Antifungal and Antibacterial Properties :

- Phenothiazine derivatives, which share structural similarities with the compound , have shown promising antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities. This broad spectrum of activities, achieved through interactions with biological systems, highlights the potential of exploring similar compounds for antimicrobial and anticancer applications (Pluta, Morak-Młodawska, & Jeleń, 2011).

Cytochrome P450 (CYP) Enzyme Inhibitors :

- The compound's structural elements suggest potential as an inhibitor for CYP enzymes, which are crucial in drug metabolism and therefore relevant for predicting drug-drug interactions. Its relevance in pharmacokinetics and pharmacodynamics could be of interest for developing safer medication profiles (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Agricultural Chemistry Applications

- Antifungal Agents Against Fusarium oxysporum :

- Small molecule inhibitors, including those with pyrazole motifs, have been identified as effective against Fusarium oxysporum, a pathogen affecting crops. Such research points to the potential use of related compounds in developing antifungal agents for agriculture (Kaddouri, Benabbes, Ouahhoud, Abdellattif, Hammouti, & Touzani, 2022).

Materials Science Applications

- Organic Synthesis and Drug Applications :

- Heterocyclic N-oxide derivatives, including those with pyridazine and pyrazine motifs, have shown significant potential in organic synthesis, catalysis, and medicinal applications, suggesting that our compound could be relevant in the development of new materials or as a pharmacophore in drug development (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Eigenschaften

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-6-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3S/c1-4-30-18-5-7-19(8-6-18)31(28,29)26-13-11-25(12-14-26)20-9-10-21(23-22-20)27-17(3)15-16(2)24-27/h5-10,15H,4,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQRDUYATZJEDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B3017931.png)

![2-benzylsulfanyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3017932.png)

![3-(Tert-butoxy)spiro[3.3]heptan-1-amine](/img/structure/B3017933.png)

![2-[(6-methylpyrimidin-4-yl)amino]acetic Acid](/img/structure/B3017934.png)

![4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3017939.png)

![Ethyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017948.png)